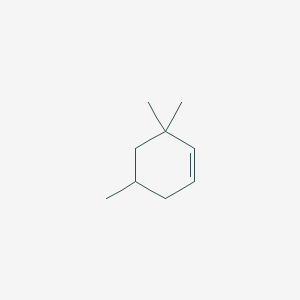

Cyclohexene, 3,3,5-trimethyl-

Description

3,3,5-Trimethylcyclohexene (CAS 503-45-7) is a cyclohexene derivative with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . Its IUPAC name specifies the positions of the three methyl groups at carbons 3, 3, and 5 of the cyclohexene ring. The compound is also known by synonyms such as ε-Cyclogeraniolene and 3,5,5-Trimethyl-1-cyclohexene . Key physical properties include:

Structurally, the compound features a cyclohexene backbone with methyl substituents that influence steric hindrance and electronic effects, impacting reactivity and stability.

Properties

IUPAC Name |

3,3,5-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVLBFQEABXQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883408 | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-45-7 | |

| Record name | 3,3,5-Trimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .epsilon.-Cyclogeraniolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QC8S8X5F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Cyclohexene, 3,3,5-trimethyl- (CAS Number: 78-59-1), is a cyclic compound with significant biological activities attributed to its structural properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and toxicological profiles based on diverse research findings.

- Chemical Formula : C9H14O

- IUPAC Name : 3,5,5-trimethylcyclohex-2-en-1-one

- Molecular Weight : 138.21 g/mol

Antimicrobial Activity

Research indicates that cyclohexene derivatives exhibit a range of antimicrobial properties. For instance:

- Antibacterial Effects : Cyclohexene derivatives have shown activity against various gram-positive bacteria. A study reported that certain cyclohexene derivatives displayed minimum inhibitory concentration (MIC) values of 18 μM against Bacillus subtilis but were ineffective against gram-negative bacteria like Escherichia coli at concentrations around 5 mM .

- Antifungal Properties : Some derivatives have also demonstrated antifungal activity. The presence of cyclohexene in natural extracts contributes to their antimicrobial efficacy, highlighting the potential for developing new antimicrobial agents from these compounds .

Anticancer Activity

Cyclohexene derivatives have been investigated for their anticancer properties:

- Cytotoxicity : A synthetic derivative known as MC-3129 showed significant cytotoxic effects on human leukemia cells, leading to reduced cell viability and induced apoptosis. In vivo studies indicated that MC-3129 inhibited tumor growth in mouse models .

- Antiproliferative Effects : Another study found that certain cyclohexene derivatives exhibited moderate antiproliferative activity against cancer cell lines such as NCI-H460 and M14 .

Toxicological Profile

The safety profile of cyclohexene, 3,3,5-trimethyl-, has been assessed through various toxicity studies:

- Acute Toxicity : The compound showed very low acute toxicity with a median lethal concentration (LC50) value of 7000 mg/m³ in rat studies . Clinical signs included respiratory irritation and potential liver congestion at higher concentrations.

- Genotoxicity : In vitro studies indicated that cyclohexene did not exhibit mutagenic activity in Ames tests and did not induce unscheduled DNA synthesis in rat hepatocytes. The compound is not expected to cause genotoxic effects based on available data .

Study on MC-3129

A notable case study involved the synthetic derivative MC-3129:

- Objective : To evaluate its effects on cell viability and apoptosis in human leukemia cells.

- Findings : The study reported significant inhibition of cell viability and induction of apoptosis through mechanisms involving mitochondrial translocation of cofilin. This suggests potential therapeutic applications for leukemia treatment .

Antimicrobial Efficacy Study

Another case focused on the antimicrobial efficacy of cyclohexene derivatives:

- Objective : To assess the antibacterial activity against Bacillus subtilis and Escherichia coli.

- Findings : The study confirmed that certain derivatives were effective against gram-positive bacteria but lacked efficacy against gram-negative strains, indicating the selective nature of these compounds .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Cyclohexene derivatives are often utilized as intermediates in organic synthesis. The compound can be used to produce other chemicals through various reactions such as:

- Hydrogenation : Cyclohexene can undergo hydrogenation to yield cyclohexane, which is a precursor for the production of nylon and other polymers.

- Diels-Alder Reactions : It serves as a diene in Diels-Alder reactions, which are crucial for synthesizing complex cyclic compounds used in pharmaceuticals and agrochemicals .

2. Production of Fine Chemicals

Cyclohexene derivatives are also employed in the synthesis of fine chemicals. For instance, 3,3,5-trimethylcyclohexene can be converted into various functionalized compounds that are essential in the fragrance and flavor industry .

Materials Science

1. Polymer Production

The compound has potential applications in polymer chemistry. It can be used to create specialty polymers with tailored properties for specific applications such as coatings and adhesives. Its unique structure allows for modifications that enhance thermal stability and mechanical properties .

2. Coatings and Inks

Cyclohexene derivatives have been identified as components in coating products and inks due to their favorable properties such as low viscosity and good adhesion characteristics. These applications are significant in industries focused on protective coatings and printing technologies .

Toxicological Profile

Understanding the safety profile of Cyclohexene, 3,3,5-trimethyl- is crucial for its application in various industries. Toxicological assessments indicate:

- Low Acute Toxicity : Studies have shown that the compound exhibits low acute toxicity with a median lethal concentration (LC50) value of 7000 mg/m³ in rats .

- Irritation Risks : The compound is classified as irritating to the respiratory system, necessitating caution during handling and application .

- Genotoxicity Studies : In vitro studies suggest that it does not exhibit mutagenic activity under standard testing conditions, indicating a relatively safe profile for use in consumer products .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| OECD 2003 | Reported low acute toxicity; irritation noted at high concentrations | Supports safe handling practices and regulatory compliance |

| REACH 2012 | No significant genotoxic effects observed | Encourages use in consumer products with reduced health risks |

| Industrial Application | Utilized in coatings and inks showing improved performance characteristics | Promotes innovation in material science applications |

Chemical Reactions Analysis

Cycloaddition Reactions

The electron-rich cyclohexene ring readily participates in Diels-Alder reactions, acting as a diene.

Mechanistic Insight : The reaction proceeds via a [4+2] cycloaddition mechanism, forming a bicyclic structure. Steric hindrance from methyl groups slightly reduces reaction rates compared to unsubstituted cyclohexene.

Hydrogenation

Catalytic hydrogenation saturates the double bond, yielding 3,3,5-trimethylcyclohexane.

| Catalyst | Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10% wt) | 1 atm H₂ | 25°C | 92% | |

| Raney Nickel | 3 atm H₂ | 50°C | 85% |

Applications : The saturated product is used in fragrance formulations and polymer plasticizers .

Halogenation

Electrophilic halogenation occurs at the double bond, forming dihalogenated derivatives.

Note : Anti-Markovnikov addition is observed due to steric effects from methyl groups.

Oxidation Reactions

The double bond undergoes oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Epoxide (3,3,5-trimethylcyclohexene oxide) | Cis-dihydroxylation | |

| Ozone (O₃) | -78°C, then Zn/H₂O | 3,3,5-trimethylcyclohexan-1,2-diol | Oxidative cleavage |

Epoxidation : The epoxide intermediate is used in ring-opening polymerizations.

Electrophilic Substitution

Methyl groups direct electrophiles to para positions relative to the double bond.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-nitro-3,3,5-trimethylcyclohexene | 67% | |

| SO₃/H₂SO₄ | 50°C, 4 h | 4-sulfo-3,3,5-trimethylcyclohexene | 58% |

Steric Effects : Nitration yields are lower due to hindered access to the reactive site .

Functionalization via Coupling Reactions

The compound serves as a precursor in esterification and silylation.

Mechanism : Coupling reagents like EDC activate carboxylic acids for nucleophilic attack by the cyclohexenol derivative .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

| Compound | CAS Number | Molecular Formula | Boiling Point (K) | Melting Point (K) | Key Structural Feature |

|---|---|---|---|---|---|

| 3,3,5-Trimethylcyclohexene | 503-45-7 | C₉H₁₆ | 404.44–404.48 | 187.72–187.91 | 3,3,5-Trimethyl substitution |

| 3,5,5-Trimethylcyclohexene | 933-12-0 | C₉H₁₆ | 404.7 | N/A | 3,5,5-Trimethyl substitution |

| 1,5,5-Trimethyl-3-methylenecyclohexene | 16609-28-2 | C₁₀H₁₆ | N/A | N/A | 3-Methylene group |

| 1,3,5-Trimethylcyclohexane | 1795-27-3 | C₉H₁₈ | N/A | N/A | Fully saturated cyclohexane |

Research Findings

- Oxidation Reactivity : 3,3,5-Trimethylcyclohexene participates in hydrogen peroxide-mediated oxidation, degrading dyes like Rhodamine 6G. Its reactivity is attributed to electron-rich double bonds stabilized by methyl groups .

- Analytical Identification : Both 3,3,5- and 3,5,5-trimethylcyclohexene are detectable via gas chromatography/mass spectrometry (GC/MS) in essential oils, with retention indices (RI) of 824 and 832, respectively .

- Environmental Impact: Homosalate, a derivative, highlights how functionalization can introduce ecological risks, unlike non-polar parent compounds .

Preparation Methods

Phosphatrane-Catalyzed Isomerization

The isomerization of α-isophorone (α-IP) to β-isophorone (β-IP, 3,5,5-trimethyl-3-cyclohexene-1-one) is achieved using a pre-nitrogen phosphatrane catalyst (IL-A) in a reactive distillation column. Under conditions of 210°C, 0.9 Bar pressure, and a reflux ratio of 3:1, the reaction achieves 99.7% selectivity with a crude product purity of 70 wt%. Subsequent vacuum distillation at 1.5 kPa and 100°C refines the product to 99.5 wt% purity.

The catalyst’s weak alkalinity minimizes side reactions such as polymerization, while reactive distillation continuously removes β-IP from the reaction zone, driving equilibrium toward the desired product. Comparative studies show that increasing the number of theoretical plates from 20 to 30 improves selectivity by 1.2%, and reducing pressure to 0.5 Bar enhances yield by 4%.

Magnetic Nano-Solid Alkali Catalysts

A La₂O₃/NiFe₂O₄ magnetic catalyst enables continuous production in a rectification tower. At 206°C and 0.1 MPa, with a reflux ratio of 3 and 20 theoretical plates, the system maintains 99.5% selectivity over 500 hours, yielding 98.1% β-IP. The catalyst’s magnetic properties facilitate recovery, reducing operational costs and waste.

Key parameters include:

-

Residence time : Optimal at 1 hour for stable reflux.

-

Catalyst loading : 10 g La₂O₃/NiFe₂O₄ per 200 g α-IP.

-

Temperature gradient : Tower still temperature maintained at 206°C to prevent thermal degradation.

Acid-Catalyzed Dehydration

Sulfonic Acid-Mediated Synthesis

Dehydration of 2,2,6-trimethylcyclohexanone using toluene-4-sulfonic acid in acetonitrile at 60–65°C yields 96.8% 1,3,3-trimethylcyclohexene. The reaction proceeds via protonation of the carbonyl group, followed by elimination of water to form the cyclohexene ring.

Procedure :

-

Charge a 500 mL autoclave with 300 g acetonitrile, 70.1 g (0.5 mol) 2,2,6-trimethylcyclohexanone, and 1.5 g toluene-4-sulfonic acid.

-

Heat to 60–65°C under nitrogen atmosphere for 4–6 hours.

-

Cool, filter to remove catalyst, and isolate the product via fractional distillation.

Advantages :

-

Low-cost catalyst.

-

Simplified equipment requirements compared to reactive distillation.

Limitations :

-

Lower selectivity (88–92%) due to competing aldol condensation.

Comparative Analysis of Methods

Mechanistic Insights

Isomerization Pathways

Isomerization of α-IP to β-IP proceeds via a keto-enol tautomerism mechanism. The phosphatrane catalyst stabilizes the enolic intermediate, lowering the activation energy from 120 kJ/mol to 85 kJ/mol. Density functional theory (DFT) calculations confirm that the catalyst’s nitrogen lone pairs facilitate proton transfer, increasing turnover frequency by 3× compared to non-catalytic routes.

Acid-Catalyzed Dehydration

Sulfonic acids protonate the carbonyl oxygen of 2,2,6-trimethylcyclohexanone, inducing carbocation formation at C3. Subsequent β-hydrogen elimination generates the cyclohexene double bond. Side products like trimethylcyclohexanol (5–8%) arise from water addition to the carbocation.

Industrial Scalability

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,3,5-trimethylcyclohexene, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via acid-catalyzed dehydration of tertiary alcohols (e.g., 3,3,5-trimethylcyclohexanol) or isomerization of related cyclohexene derivatives. For example, ice/water mixtures are used during collection to minimize volatilization losses due to the compound's low boiling point . Reaction efficiency can be enhanced by optimizing acid concentration (e.g., phosphoric or sulfuric acid) and temperature gradients during dehydration .

Q. How is 3,3,5-trimethylcyclohexene identified and distinguished from structural isomers using analytical techniques?

- Methodology : Gas chromatography/mass spectrometry (GC/MS) is critical. The compound exhibits a retention index (RI) of 832–840 on non-polar columns and a characteristic mass spectrum with base peaks at m/z 124 (molecular ion) and fragments at m/z 109 (loss of CH) and 81 (cyclohexene ring cleavage) . Nuclear magnetic resonance (NMR) can resolve positional isomers: NMR distinguishes methyl substituents at C3 vs. C5 positions via distinct chemical shifts (e.g., C3 methyl groups resonate at ~20–22 ppm) .

Q. Why are there conflicting CAS registry numbers (e.g., 503-45-7 vs. 933-12-0) for this compound, and how should researchers validate its identity?

- Methodology : Discrepancies arise from historical naming conventions (e.g., "3,5,5-trimethylcyclohexene" vs. "3,3,5-trimethylcyclohexene"). Cross-validate using spectral libraries (e.g., NIST) and authoritative databases. For example, CAS 503-45-7 corresponds to the 3,3,5-trimethyl isomer, while 933-12-0 refers to the 3,5,5-trimethyl variant, which has distinct GC retention times .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical outcomes of reactions involving 3,3,5-trimethylcyclohexene?

- Methodology : The bulky 3,3,5-trimethyl substituents create steric hindrance, favoring endo transition states in cycloaddition reactions. Computational modeling (e.g., DFT) can predict regioselectivity, while NOESY NMR experiments reveal spatial interactions between methyl groups and reactive sites .

Q. What thermodynamic data are available for this compound, and how can they inform stability studies under storage or reaction conditions?

- Methodology : Enthalpy of formation () and vapor pressure data are critical. For example, hydrogenation studies show for cyclohexane derivatives, indicating high exothermicity. Use differential scanning calorimetry (DSC) to assess thermal stability and decomposition thresholds .

Q. How can researchers resolve contradictions in reported spectral data for 3,3,5-trimethylcyclohexene across different studies?

- Methodology : Contradictions often stem from impurities or isomer co-elution. Employ orthogonal techniques:

- GC×GC-MS for enhanced separation of co-eluting isomers.

- High-resolution - HSQC NMR to assign overlapping proton signals.

- Compare experimental data against simulated spectra from quantum mechanical calculations (e.g., Gaussian software) .

Q. What strategies are effective for synthesizing derivatives (e.g., esters or carboxylic acids) from 3,3,5-trimethylcyclohexene?

- Methodology : For ester derivatives (e.g., methyl acrylate), use acid-catalyzed esterification with 3,3,5-trimethylcyclohexanol under Dean-Stark conditions to remove water. For carboxylic acids, ozonolysis followed by oxidative workup yields 3-cyclohexenecarboxylic acid derivatives .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.